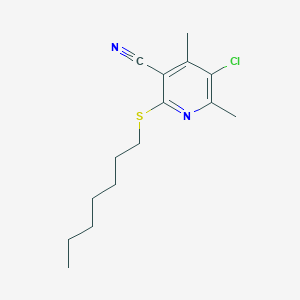![molecular formula C18H16F2N2O3S B4294701 2-{[4-(DIFLUOROMETHYL)-6-(4-METHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE](/img/structure/B4294701.png)
2-{[4-(DIFLUOROMETHYL)-6-(4-METHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
Overview
Description
2-{[4-(DIFLUOROMETHYL)-6-(4-METHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the difluoromethyl and pyrimidinyl groups, contributes to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(DIFLUOROMETHYL)-6-(4-METHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidinyl thioether intermediate, which is then subjected to cyclization reactions to form the bicyclic structure. Key steps include:
Formation of the Pyrimidinyl Thioether: This step involves the reaction of 4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine with a suitable thiol reagent under basic conditions.
Cyclization: The intermediate is then cyclized using appropriate reagents and conditions to form the dioxabicyclo[3.2.1]octan-4-one core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The aromatic ring and pyrimidine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 2-{[4-(DIFLUOROMETHYL)-6-(4-METHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The difluoromethyl and pyrimidinyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 2-{[4-(trifluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one
- 2-{[4-(chloromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one
Uniqueness: The presence of the difluoromethyl group in 2-{[4-(DIFLUOROMETHYL)-6-(4-METHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[32
Properties
IUPAC Name |
2-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-9-2-4-10(5-3-9)11-6-12(16(19)20)22-18(21-11)26-15-7-13(23)17-24-8-14(15)25-17/h2-6,14-17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZHUDPDGNIUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)SC3CC(=O)C4OCC3O4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B4294620.png)
![2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol](/img/structure/B4294633.png)
![3-({3,5,6-TRICHLORO-4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)SULFANYL]PYRIDIN-2-YL}AMINO)-1-[4-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B4294641.png)
![6'-amino-3'-(5-chloro-2-thienyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4294651.png)
![6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4294656.png)
![1-(4-Propoxyphenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4294668.png)
![3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-PHENYLTHIOUREA](/img/structure/B4294669.png)
![(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B4294676.png)
![{4-(methoxymethyl)-6-methyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridin-2-yl}(phenyl)methanone](/img/structure/B4294686.png)
![8-(methoxymethyl)-6,12-dimethyl-16,17-dinitro-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B4294696.png)

![1-[5-methyl-2-(3-nitrophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4294703.png)
![METHYL 4-(2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE](/img/structure/B4294714.png)
![ethyl 4-(methoxymethyl)-6-methyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4294720.png)
